molecular formula C11H12N2O2 B13298063 3-(2-Methyl-2H-indazol-3-yl)propanoic acid

3-(2-Methyl-2H-indazol-3-yl)propanoic acid

Cat. No.: B13298063
M. Wt: 204.22 g/mol
InChI Key: BMJBDRLWSIMGNY-UHFFFAOYSA-N
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Description

3-(2-Methyl-2H-indazol-3-yl)propanoic acid is a heterocyclic aromatic organic compound. It belongs to the indazole family, which is known for its diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The compound’s structure consists of an indazole ring substituted with a methyl group at the 2-position and a propanoic acid group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of 2-azidobenzaldehydes with amines, which forms the indazole ring . This reaction can be catalyzed by transition metals such as copper or silver. The propanoic acid group can then be introduced through a series of reactions involving the appropriate reagents and conditions.

Industrial Production Methods

Industrial production of 3-(2-Methyl-2H-indazol-3-yl)propanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-2H-indazol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-Methyl-2H-indazol-3-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Methyl-2H-indazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methyl-2H-indazol-3-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position and the propanoic acid group at the 3-position of the indazole ring differentiates it from other similar compounds and influences its reactivity and biological activity.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-(2-methylindazol-3-yl)propanoic acid

InChI

InChI=1S/C11H12N2O2/c1-13-10(6-7-11(14)15)8-4-2-3-5-9(8)12-13/h2-5H,6-7H2,1H3,(H,14,15)

InChI Key

BMJBDRLWSIMGNY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=CC=CC2=N1)CCC(=O)O

Origin of Product

United States

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